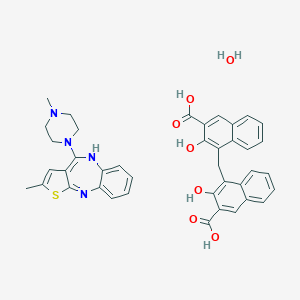
Olanzapine pamoate
Vue d'ensemble
Description
Pamoate d'olanzapine: est une formulation injectable à action prolongée de l'agent antipsychotique atypique olanzapine. Il est principalement utilisé pour le traitement de la schizophrénie et du trouble bipolaire. Le pamoate d'olanzapine est un sel formé à partir de l'olanzapine et de l'acide pamoïque, ce qui permet une libération lente et soutenue du médicament actif lorsqu'il est administré par voie intramusculaire .
Applications De Recherche Scientifique
Chemistry: Olanzapine Pamoate is used in research to study its chemical properties, stability, and interactions with other compounds.
Biology: In biological research, this compound is used to investigate its effects on cellular and molecular pathways, particularly those related to neurotransmission and receptor binding .
Medicine: this compound is extensively studied for its therapeutic effects in treating schizophrenia and bipolar disorder. Research focuses on its pharmacokinetics, efficacy, and safety profile .
Industry: In the pharmaceutical industry, this compound is used to develop long-acting injectable formulations for improved patient compliance and therapeutic outcomes .
Mécanisme D'action
Olanzapine Pamoate exerts its effects by antagonizing multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. This broad receptor antagonism helps in modulating neurotransmission and alleviating symptoms of schizophrenia and bipolar disorder .
Safety and Hazards
Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .
Orientations Futures
Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, this compound is available only through a restricted distribution program .
Analyse Biochimique
Biochemical Properties
Olanzapine pamoate interacts with various enzymes and proteins. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . These interactions play a crucial role in the drug’s biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is primarily used to manage schizophrenia, a complex biochemical brain disorder that affects a person’s ability to differentiate reality . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is not entirely clear, but it is known to block dopamine and serotonin receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the sensitivity to olanzapine is maintained beyond the 2–3 weeks of weight gain observed with oral administration . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, female rats treated with a single intramuscular dose of this compound showed increased food intake and weight gain . The orexigenic effects of olanzapine were lost in ovariectomized female rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
After intramuscular injection, the salt in this compound slowly dissolves in intramuscular fluid into olanzapine (free base), pamoic acid, and other acids . This process affects the rate of absorption and distribution of the drug within cells and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du pamoate d'olanzapine implique la réaction de l'olanzapine avec l'acide pamoïque. Le processus comprend généralement la dissolution de l'olanzapine dans l'eau en présence d'un acide, suivie du mélange avec une solution d'acide pamoïque préparée dans l'eau en présence d'une base. Le mélange réactionnel est agité et maintenu à température ambiante jusqu'à précipitation du solide, qui est ensuite séché pour obtenir le pamoate d'olanzapine .
Méthodes de production industrielle : La production industrielle du pamoate d'olanzapine suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour assurer une qualité et un rendement constants. Le produit final est formulé sous forme de suspension dans une solution aqueuse pour injection intramusculaire .
Analyse Des Réactions Chimiques
Types de réactions : Le pamoate d'olanzapine subit diverses réactions chimiques, notamment :
Oxydation : L'olanzapine peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir l'olanzapine en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle pipérazine ou du noyau thiénobenzodiazépine
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'olanzapine réduits.
Substitution : Dérivés d'olanzapine substitués
Applications de la recherche scientifique
Chimie : Le pamoate d'olanzapine est utilisé en recherche pour étudier ses propriétés chimiques, sa stabilité et ses interactions avec d'autres composés.
Biologie : En recherche biologique, le pamoate d'olanzapine est utilisé pour étudier ses effets sur les voies cellulaires et moléculaires, en particulier celles liées à la neurotransmission et à la liaison aux récepteurs .
Médecine : Le pamoate d'olanzapine est largement étudié pour ses effets thérapeutiques dans le traitement de la schizophrénie et du trouble bipolaire. La recherche porte sur sa pharmacocinétique, son efficacité et son profil de sécurité .
Industrie : Dans l'industrie pharmaceutique, le pamoate d'olanzapine est utilisé pour développer des formulations injectables à action prolongée afin d'améliorer la compliance des patients et les résultats thérapeutiques .
Mécanisme d'action
Le pamoate d'olanzapine exerce ses effets en antagonisant plusieurs récepteurs neuronaux, notamment les récepteurs dopaminergiques (D1, D2, D3, D4), les récepteurs sérotoninergiques (5HT2A, 5HT2C, 5HT3, 5HT6), les récepteurs adrénergiques alpha-1, les récepteurs histaminergiques (H1) et plusieurs récepteurs muscariniques. Cet antagonisme large des récepteurs contribue à moduler la neurotransmission et à soulager les symptômes de la schizophrénie et du trouble bipolaire .
Comparaison Avec Des Composés Similaires
Composés similaires :
Clozapine : Un autre antipsychotique atypique ayant une structure similaire mais un profil de liaison aux récepteurs différent.
Rispéridone : Antipsychotique atypique ayant une structure chimique différente mais des utilisations thérapeutiques similaires.
Quétiapine : Antipsychotique atypique ayant une structure chimique et un profil de liaison aux récepteurs différents
Unicité : Le pamoate d'olanzapine est unique en raison de sa formulation à action prolongée, qui permet une libération soutenue du médicament et une meilleure compliance des patients. Son profil large d'antagonisme des récepteurs contribue également à son efficacité dans le traitement d'un large éventail de symptômes associés à la schizophrénie et au trouble bipolaire .
Propriétés
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCQJVMPKQQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944788 | |
| Record name | Olanzapine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221373-18-8 | |
| Record name | Olanzapine pamoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanzapine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLANZAPINE PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does olanzapine pamoate exert its antipsychotic effects?
A1: Olanzapine, the active moiety of this compound, acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. While its precise mechanism of action in schizophrenia remains elusive, it's thought that antagonism of dopamine D2 receptors in the mesolimbic pathway plays a significant role. [] [https://www.semanticscholar.org/paper/a40502f8e6efc479dffb752570a7f7790420ea0a]
Q2: What are the advantages of a long-acting injectable formulation like this compound?
A2: this compound addresses a critical challenge in schizophrenia treatment: medication non-adherence. The long-acting nature of this formulation allows for less frequent dosing (every 2-4 weeks), potentially leading to improved adherence compared to daily oral olanzapine. [] [https://www.semanticscholar.org/paper/542aca1099225b21c13472b37f429def3eec72e3]
Q3: What is the role of pamoic acid in this compound?
A3: Olanzapine is formulated as a pamoate salt to create a depot injection. This formulation allows for the slow, sustained release of olanzapine from the muscle injection site, providing prolonged therapeutic levels of the drug. [] [https://www.semanticscholar.org/paper/1db114ca3a850ea6e627e3bc52f369cde114ac19]
Q4: How does the pharmacokinetic profile of this compound differ from oral olanzapine?
A4: While both formulations share the same active moiety, their pharmacokinetic profiles differ. This compound exhibits a significantly longer elimination half-life (approximately 30 days) compared to oral olanzapine, enabling less frequent dosing. This sustained release profile also results in lower peak-to-trough fluctuations in plasma concentrations. [] [https://www.semanticscholar.org/paper/9757946d518109dab03d7ed81eb064e5bbdba47d]
Q5: Are there specific patient populations where this compound might be particularly beneficial?
A5: Research suggests that individuals with a history of good response to oral olanzapine but struggling with adherence could benefit from this compound. This formulation may also be considered for individuals at higher risk of relapse due to non-adherence, such as those with a history of treatment interruptions or poor insight into their illness. [] [https://www.semanticscholar.org/paper/e4ed449ebd8ff01c20d201a650740b06a51b028c]
Q6: What is the current state of research on this compound's efficacy?
A6: Clinical trials have demonstrated this compound's effectiveness in treating acute schizophrenia and maintaining treatment response in stabilized patients. These trials typically measure outcomes such as symptom reduction, relapse rates, and overall functioning. [] [https://www.semanticscholar.org/paper/fed91845fdf34b1429bfaf5a2ae33ebbcbda2711]
Q7: What are the ongoing areas of research related to this compound?
A7: Current research explores various aspects of this compound, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


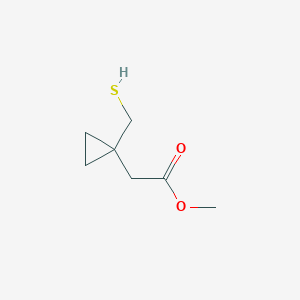
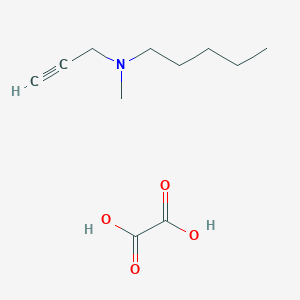

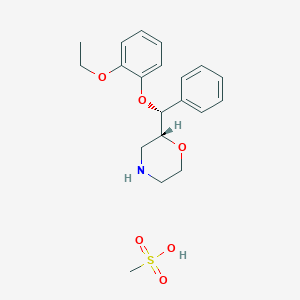
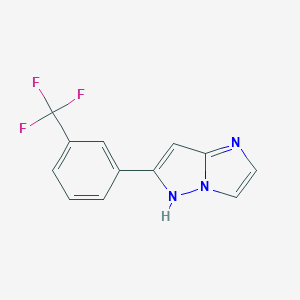
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)




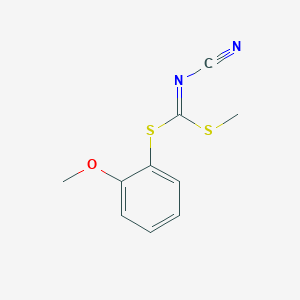

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

